molecular formula C12H9NO2 B1666650 5H-chromeno[2,3-b]pyridin-5-ol CAS No. 6722-09-4

5H-chromeno[2,3-b]pyridin-5-ol

Cat. No. B1666650
CAS RN: 6722-09-4
M. Wt: 199.2 g/mol
InChI Key: CAOGEKWDLGLKQK-UHFFFAOYSA-N
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Description

5H-Chromeno[2,3-b]pyridine derivatives are a series of the most important compounds of chromenes with industrial, biological, and medicinal properties . These compounds are known as the privileged medicinal scaffold .


Synthesis Analysis

5H-Chromeno[2,3-b]pyridine can be synthesized by different methods such as multicomponent reactions (MCRs), Multicomponent coupling reactions (MCCRs), pot, atom, and step economy (PASE) . A significant reaction for the synthesis of 5H-chromeno[2,3-b]pyridines includes two-component reactions, three-component reactions, four-component reactions, and multi-step reactions .


Molecular Structure Analysis

The structure of synthesized 5H-Chromeno[2,3-b]pyridines was confirmed by 2D-NMR spectroscopy . Such a rigid geometry of synthesized compounds is desired to minimize non-radiative energy losses in OLEDs .


Chemical Reactions Analysis

Oxidative cyclization is one of the most significant reactions in organic synthesis . The synthesis of previously unknown benzo[b]chromeno[4,3,2-de][1,6]naphthyridines via intermolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in formic acid has been proposed .

Scientific Research Applications

Synthesis and Structural Properties

  • 5H-Chromeno[2,3-b]pyridines have garnered attention due to their industrial, biological, and medicinal properties. A study outlined the synthesis of a chromeno[2,3-b]pyridine derivative using a multicomponent reaction, emphasizing its good yield and comprehensive structural confirmation through various spectroscopic methods. This highlights the compound's relevance in chemical synthesis and structural analysis (Ryzhkova et al., 2023).

Versatile Synthesis Methods

  • The compound's importance in medicinal chemistry is further underscored by a review article focusing on various synthesis methods like multicomponent reactions and their applications in creating biologically active compounds. This highlights the versatility of 5H-chromeno[2,3-b]pyridines in different chemical synthesis techniques (Ramazani et al., 2022).

Biomedical Applications and Molecular Docking

  • A study on the synthesis of 5-C substituted chromeno[2,3-b]pyridine-3-carbonitriles demonstrated their potential biomedical applications. The molecular docking studies with mitogen-activated protein kinase suggest potential biological interactions, underscoring the compound's relevance in biomedical research (Vereshchagin et al., 2017).

Corrosion Inhibition

  • The compound has also been studied for its application in corrosion inhibition. Research on chromeno[2,3-b]pyridine derivatives showed their effectiveness as corrosion inhibitors, demonstrating the compound's potential in industrial applications (Verma et al., 2016).

Green Chemistry Applications

  • Another study emphasized the use of dimethyl sulfoxide in the synthesis of 5H-chromeno[2,3-b]pyridine derivatives, showcasing the compound's role in green chemistry and eco-friendly synthesis methods (Ryzhkova et al., 2021).

Environmental Impact

  • Research on chromenopyridine derivatives as environmentally friendly corrosion inhibitors further highlights the compound's significance in environmentally conscious applications (Ansari et al., 2017).

Safety And Hazards

While specific safety and hazard data for 5H-chromeno[2,3-b]pyridin-5-ol is not available, it’s generally recommended to avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation when handling similar chemical compounds .

Future Directions

Future research could focus on the development of different strategies for the preparation of 5H-Chromeno[2,3-b]pyridine derivatives . Additionally, the use of these compounds in the production of OLEDs due to their rigid planar structure could be explored further .

properties

IUPAC Name

5H-chromeno[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-11-8-4-1-2-6-10(8)15-12-9(11)5-3-7-13-12/h1-7,11,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOGEKWDLGLKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(O2)N=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10986326
Record name 5H-[1]Benzopyrano[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-chromeno[2,3-b]pyridin-5-ol

CAS RN

6722-09-4
Record name AH 6696
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006722094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-[1]Benzopyrano[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-(1)-Benzopyrano(2,3-b)-pyridin-5-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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